molecular formula C7H9NO B12638502 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole

5-Methyl-4-prop-1-en-2-yl-1,2-oxazole

Cat. No.: B12638502
M. Wt: 123.15 g/mol
InChI Key: HOPGGRZSQLLUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-prop-1-en-2-yl-1,2-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a methyl group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable nitrile with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or toluene.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-prop-1-en-2-yl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.

    Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-Methyl-4-prop-1-en-2-yl-1,2-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-prop-1-en-2-yl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the oxazole ring.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-prop-1-en-2-yl-1,2-oxazole: Similar structure but with different substitution pattern.

    5-Methyl-4-prop-1-en-2-yl-1,3-oxazole: Variation in the position of the nitrogen atom in the oxazole ring.

    5-Methyl-4-prop-1-en-2-yl-1,2-thiazole: Replacement of the oxygen atom with sulfur in the heterocyclic ring.

Uniqueness

5-Methyl-4-prop-1-en-2-yl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5-methyl-4-prop-1-en-2-yl-1,2-oxazole

InChI

InChI=1S/C7H9NO/c1-5(2)7-4-8-9-6(7)3/h4H,1H2,2-3H3

InChI Key

HOPGGRZSQLLUFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.